Difluoro(2-fluoro-4-methylphenyl)acetic acid
Description
Difluoro(2-fluoro-4-methylphenyl)acetic acid (CAS 1823777-03-2) is a fluorinated aromatic acetic acid derivative with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol . The compound features two fluorine atoms on the acetic acid moiety and a fluorine atom at the 2-position of the phenyl ring, along with a methyl group at the 4-position. This structural arrangement enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H7F3O2 |
|---|---|
Molecular Weight |
204.15 g/mol |
IUPAC Name |
2,2-difluoro-2-(2-fluoro-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H7F3O2/c1-5-2-3-6(7(10)4-5)9(11,12)8(13)14/h2-4H,1H3,(H,13,14) |
InChI Key |
LYXBYGDDEJTCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C(=O)O)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as Selectfluor® . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions .
Industrial Production Methods: Industrial production of difluoro(2-fluoro-4-methylphenyl)acetic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Difluoro(2-fluoro-4-methylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro(2-fluoro-4-methylphenyl)ketone, while reduction could produce difluoro(2-fluoro-4-methylphenyl)alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Fluorinated compounds have been extensively studied for their potential in medicinal chemistry, particularly in the development of anticancer agents. Difluoro(2-fluoro-4-methylphenyl)acetic acid derivatives have shown promising results in inhibiting tumor growth. For instance, studies have indicated that fluorinated analogs can enhance the potency of compounds against specific cancer cell lines by improving metabolic stability and reducing adverse effects associated with non-fluorinated counterparts .
Case Study: Fluorine's Role in Drug Design
In a study examining the effects of fluorine substitutions on drug efficacy, fluorinated compounds demonstrated improved binding affinity to target proteins involved in cancer proliferation. The introduction of difluoromethyl groups was crucial in modifying the pharmacokinetic profiles of lead compounds, leading to enhanced therapeutic outcomes .
Synthetic Organic Chemistry
Reagent for Synthesis
this compound serves as a versatile reagent in synthetic organic chemistry. It is employed in the synthesis of various complex molecules through reactions such as nucleophilic substitution and electrophilic aromatic substitution. This compound can facilitate the introduction of difluoromethyl groups into aromatic systems, which is valuable for developing new pharmaceuticals and agrochemicals .
| Reaction Type | Example Reaction | Product |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines | Difluoromethylated amines |
| Electrophilic Aromatic Substitution | Reaction with activated aromatics | Fluorinated aromatic derivatives |
| Radical Reactions | Free radical fluoroalkylation with alkenes | Difluoromethylated alkenes |
Materials Science
Fluorinated Polymers
The incorporation of this compound into polymer matrices has been explored for producing high-performance materials with enhanced thermal stability and chemical resistance. These polymers are particularly useful in applications requiring durability under harsh conditions, such as coatings and sealants .
Case Study: Development of Fluoropolymer Coatings
Research has shown that adding this compound to polymer formulations significantly improves their resistance to solvents and high temperatures. This enhancement has led to the development of coatings that are not only more durable but also exhibit lower surface energy, making them ideal for self-cleaning surfaces .
Mechanism of Action
The mechanism by which difluoro(2-fluoro-4-methylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to alterations in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table compares Difluoro(2-fluoro-4-methylphenyl)acetic acid with structurally related fluorinated acetic acid derivatives:
Key Observations :
- Fluorine Positioning: The target compound’s dual fluorine atoms on the acetic acid group enhance electron-withdrawing effects, increasing acidity and stability compared to mono-fluorinated analogs like 2-(4-Fluoro-3-methylphenyl)acetic acid .
- Biphenyl Derivatives : Compounds like 2-Fluoro-α-methyl-[1,1'-biphenyl]-4-acetic acid (Froben) demonstrate that fluorination at the biphenyl backbone enhances anti-inflammatory efficacy and bioavailability .
Acidity and Solubility
- The difluoroacetic acid moiety in the target compound increases acidity (pKa ~1.5–2.5) compared to mono-fluoroacetic acids (pKa ~2.5–3.5) due to stronger electron withdrawal .
- Lipophilicity : The logP value is estimated to be ~2.1 (higher than 2-(4-Fluoro-3-methylphenyl)acetic acid, logP ~1.8), favoring better absorption in biological systems .
Metabolic Stability
- Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes. The dual fluorination in the target compound likely extends its half-life compared to mono-fluorinated derivatives like 2-(3-Fluoro-4-phenylphenyl)acetic acid .
Biological Activity
Difluoro(2-fluoro-4-methylphenyl)acetic acid, also known as 2-(2,5-difluoro-4-methylphenyl)acetic acid, has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C₉H₈F₂O₂
- Molecular Weight : 186.15 g/mol
- Structure : The compound features a difluoromethyl group attached to a phenyl ring, enhancing its lipophilicity and metabolic stability.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : Research has shown that this compound inhibits the growth of various cancer cell lines. For instance, it has been investigated for its potential efficacy against acute myelogenous leukemia (AML), chronic myelogenous leukemia (CML), and other malignancies .
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of specific signaling pathways associated with cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators .
Synthesis Methods
Various synthetic routes have been explored to produce this compound. The most common methods include:
- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms at specific positions on the aromatic ring.
- Acetic Acid Derivatives : Starting from acetic acid derivatives and applying substitution reactions to achieve the desired structure.
Case Study 1: Anticancer Efficacy
In a study examining the compound's effects on MCF-7 human breast cancer cells, it was found to exhibit an IC50 value of 0.075 µM, indicating potent antiproliferative activity. The compound demonstrated low toxicity in non-cancerous cells, suggesting a favorable therapeutic index .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted the importance of fluorine substituents in enhancing biological activity. Compounds with dual fluorination exhibited improved potency compared to their mono-fluorinated counterparts. For example, a related compound with a single fluorine atom showed significantly lower anticancer activity (IC50 = 0.321 µM) compared to this compound .
Comparative Analysis
The following table summarizes the biological activity and structural characteristics of this compound compared to similar compounds:
| Compound Name | Molecular Formula | IC50 (µM) | Notable Features |
|---|---|---|---|
| This compound | C₉H₈F₂O₂ | 0.075 | Dual fluorination enhances potency |
| 2-(3-Fluoro-4-methylphenyl)acetic acid | C₉H₈F₁O₂ | 0.321 | Single fluorine atom; lower bioactivity |
| 2-(2-Chloro-4-methylphenyl)acetic acid | C₉H₈ClO₂ | Not specified | Chlorine substituent may alter biological effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
